2-(4-Ethylphenyl)indoline oxalate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(4-ethylphenyl)-2,3-dihydro-1H-indole;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N.C2H2O4/c1-2-12-7-9-13(10-8-12)16-11-14-5-3-4-6-15(14)17-16;3-1(4)2(5)6/h3-10,16-17H,2,11H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZYLRQITAQHNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC3=CC=CC=C3N2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Indoline and Indoline Oxalate Formation
Reaction Mechanism Elucidation for Indoline (B122111) Ring Closure
The formation of the indoline scaffold, a core component of many biologically significant molecules, can be achieved through various synthetic routes. For a 2-aryl substituted indoline such as 2-(4-Ethylphenyl)indoline, a primary method involves the intramolecular cyclization of a suitably substituted precursor.
One of the most effective strategies is the palladium-catalyzed intramolecular C-H amination of a β-arylethylamine. organic-chemistry.orgorganic-chemistry.org In the case of 2-(4-Ethylphenyl)indoline, the synthesis would likely commence from a precursor like N-protected-2-amino-1-(4-ethylphenyl)ethane. The mechanism is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org Initially, the palladium(II) catalyst coordinates with the protected amine. This is followed by the activation and palladation of an ortho C-H bond on the phenyl ring, forming a palladacycle intermediate. nih.govnih.gov This intermediate is then oxidized from Pd(II) to a high-valent Pd(IV) species. The crucial C-N bond is formed via reductive elimination from the Pd(IV) complex, which releases the indoline product and regenerates the active Pd(II) catalyst, thus completing the catalytic cycle. organic-chemistry.org
An alternative pathway is the acid-catalyzed cyclization of a 2-aminophenethyl alcohol derivative. sigmaaldrich.com For the target compound, this would involve a molecule like 1-(4-ethylphenyl)-2-(amino)ethanol. In the presence of a strong acid, the hydroxyl group is protonated, transforming it into a good leaving group (water). The nucleophilic amino group then attacks the resulting carbocation at the benzylic position in an intramolecular fashion, leading to the closure of the five-membered indoline ring.
The well-known Fischer indole (B1671886) synthesis can also be adapted to produce indolines through an "interrupted" pathway, often yielding furoindoline or tetracyclic indoline structures which can be further transformed. nih.gov
Role of Catalysis in Indoline Synthesis Pathways
Palladium Catalysis: As previously mentioned, palladium complexes are extensively used for intramolecular C-H amination to form indolines. organic-chemistry.org These reactions often require an oxidant, such as PhI(OAc)2 or ceric ammonium (B1175870) nitrate, to facilitate the Pd(II)/Pd(IV) cycle. organic-chemistry.orgnih.gov The use of a directing group, like picolinamide (B142947) (PA), can enhance efficiency and regioselectivity, even with electron-deficient substrates. organic-chemistry.org Research has shown that these reactions can proceed with low catalyst loadings under relatively mild conditions (e.g., 60°C). organic-chemistry.org
Other Transition Metal Catalysis:
Nickel: Nickel-catalyzed methods have been developed for C-N coupling reactions to form N-aryl indolines. nih.gov Additionally, nickel catalysis can achieve the dearomative arylboration of indoles to produce highly functionalized C2- and C3-borylated indolines, which are versatile synthetic intermediates. nih.gov
Iridium: Iridium catalysts are effective for the hydrogenation of indoles to indolines and can also be used in tandem dehydrogenation/hydrogenation reactions for N-heterocycle functionalization. organic-chemistry.org
Gold: Gold-on-ceria (Au/CeO₂) has been reported as a catalyst for the aerobic dehydrogenative aromatization of indolines, surprisingly yielding m-phenylenediamine (B132917) derivatives. acs.org
Brønsted and Lewis Acid Catalysis: Acid catalysis is crucial for methods like the cyclization of amino alcohols and the Fischer indole synthesis. sigmaaldrich.comnih.gov Brønsted acids like acetic acid or mineral acids protonate key functional groups to facilitate cyclization. Lewis acids, such as B(C₆F₅)₃, can mediate the hydrogenation of indoles to indolines. researchgate.net
The following table summarizes various catalytic systems employed in the synthesis of indoline derivatives.
| Catalyst System | Precursor Type | Key Mechanistic Feature | Typical Conditions |
|---|---|---|---|
| Pd(OAc)₂ / Oxidant (e.g., PhI(OAc)₂) | β-arylethylamines | Intramolecular C(sp²)-H Amination | 60-100 °C, with directing group |
| Nickel / Ligand | o-chlorostyrene / N-alkylaniline | C-N Coupling | Elevated temperatures |
| Iridium / H₂ | Indoles | Hydrogenation | Mild to moderate pressure H₂ |
| Brønsted Acid (e.g., AcOH, H₂SO₄) | 2-aminophenethyl alcohols | Dehydration-Cyclization | Acidic medium, often heated |
| B(C₆F₅)₃ / H₂ | Indoles | Frustrated Lewis Pair Hydrogenation | Solvent-free or non-polar solvent |
Reaction Kinetics and Thermodynamic Considerations in Indoline Derivative Formation
The formation of indoline derivatives is governed by both kinetic and thermodynamic factors. The rate of the reaction (kinetics) is influenced by the activation energy of the rate-determining step, while the final product distribution is controlled by the relative stability (thermodynamics) of the products and intermediates.
In palladium-catalyzed C-H amination, the electronic nature of the substituents on the aromatic ring plays a significant role. Electron-deficient substrates are often highly compatible and can lead to excellent yields. organic-chemistry.org Conversely, strong electron-donating groups on the aryl ring can sometimes reduce the regioselectivity of the C-H activation step. organic-chemistry.org
The thermodynamic stability of the indoline ring system is a major driving force for its formation. The conversion of an acyclic precursor to a cyclic indoline results in a more ordered system, which is entropically disfavored. However, this is often overcome by the favorable enthalpy change associated with the formation of the stable, five-membered heterocyclic ring. In reactions like the Fischer synthesis, the final aromatization step to form an indole is a powerful thermodynamic driving force; in indoline synthesis, the formation of the saturated heterocyclic ring itself provides the necessary stability. youtube.com
Computational studies, such as Density Functional Theory (DFT) calculations, have been used to investigate reaction pathways. For instance, in related dehydrogenation reactions, the Gibbs free energy diagram can reveal that certain intermediates, while necessary for the reaction, may be thermodynamically unstable, highlighting the kinetic control required to guide the reaction toward the desired product. acs.org
Investigating the Salt Formation Process for Oxalate (B1200264) Derivatives
The formation of 2-(4-Ethylphenyl)indoline oxalate is a straightforward acid-base reaction. The indoline moiety contains a secondary amine, where the nitrogen atom possesses a lone pair of electrons, rendering it basic. Oxalic acid (H₂C₂O₄) is a dicarboxylic acid and acts as a proton donor.
The mechanism involves the transfer of protons from the carboxylic acid groups of oxalic acid to the basic nitrogen atom of the indoline.
Protonation: The lone pair of the nitrogen atom on the indoline ring attacks a proton from one of the carboxylic acid groups of oxalic acid.
Ion Pair Formation: This proton transfer results in the formation of a positively charged indolinium cation and a negatively charged hydrogen oxalate anion.
Crystal Lattice Formation: Given that oxalic acid is a dicarboxylic acid, it can donate a second proton. Depending on the stoichiometry and reaction conditions (e.g., solvent), the final salt can consist of two indolinium cations per oxalate dianion (2:1) or one indolinium cation per hydrogen oxalate anion (1:1). The resulting ions then arrange themselves into a stable, ordered crystalline lattice.
The process is typically carried out by dissolving the indoline freebase in a suitable solvent, such as isopropanol (B130326) or ethanol (B145695), and adding a solution of oxalic acid. sciencemadness.org The resulting salt often precipitates from the solution, especially upon cooling or the addition of a less polar co-solvent like ether, and can then be isolated by filtration. sciencemadness.org This method is a common and effective way to purify amines and improve their stability and handling characteristics.
Structural Elucidation Methodologies for Substituted Indolines
Spectroscopic Techniques in Elucidating Indoline (B122111) Structures
Spectroscopic methods are indispensable tools for probing the structural features of molecules. By analyzing the interaction of electromagnetic radiation with the compound, chemists can deduce the arrangement of atoms and functional groups. For 2-(4-Ethylphenyl)indoline oxalate (B1200264), a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a detailed molecular portrait.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are utilized to characterize substituted indolines.
¹H NMR spectroscopy provides information about the chemical environment, number, and connectivity of hydrogen atoms. In a typical spectrum for a 2-arylindoline, distinct signals would appear for the aromatic protons on both the indoline and the phenyl rings, as well as for the protons on the indoline's five-membered ring and the ethyl substituent. The coupling patterns (splitting of signals) between adjacent protons are crucial for establishing their relative positions.
¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom in 2-(4-Ethylphenyl)indoline oxalate would produce a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, aliphatic, attached to a heteroatom). Two-dimensional NMR techniques, such as HSQC, correlate directly bonded protons and carbons, confirming assignments made from one-dimensional spectra. nih.govresearchgate.net
Illustrative ¹H and ¹³C NMR Data for 2-(4-Ethylphenyl)indoline (Note: This table presents hypothetical, representative chemical shift values for educational purposes.)
| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| N-H | ~5.0-6.0 | Broad Singlet | - |
| C2 | ~4.5-5.0 | Triplet | ~65-70 |
| C3 | ~3.0-3.5 | Multiplet | ~35-40 |
| C4, C5, C6, C7 (Indoline Aromatic) | ~6.5-7.5 | Multiplet | ~110-130 |
| C2', C6' (Ethylphenyl Aromatic) | ~7.2-7.4 | Doublet | ~125-130 |
| C3', C5' (Ethylphenyl Aromatic) | ~7.1-7.3 | Doublet | ~128-132 |
| Ethyl -CH₂- | ~2.6 | Quartet | ~28 |
| Ethyl -CH₃ | ~1.2 | Triplet | ~15 |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through fragmentation analysis. In the analysis of this compound, the free base would be ionized, typically showing a strong molecular ion peak (M⁺) corresponding to the mass of the 2-(4-Ethylphenyl)indoline molecule. The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for such compounds include: libretexts.orgyoutube.comyoutube.comnih.gov
Alpha-cleavage: The bond adjacent to the nitrogen atom can break, leading to the loss of the C2 substituent (the ethylphenyl group) or a hydrogen atom.
Loss of the ethyl group: Fragmentation of the ethyl substituent on the phenyl ring is a characteristic feature.
Ring cleavage: The indoline ring system itself can undergo fragmentation, producing characteristic ions that help confirm the core structure.
Illustrative Mass Spectrometry Fragmentation for 2-(4-Ethylphenyl)indoline (Note: This table is for illustrative purposes.)
| m/z (mass-to-charge ratio) | Interpretation |
|---|---|
| 223 | Molecular Ion [M]⁺ |
| 208 | Loss of methyl group [M-15]⁺ |
| 194 | Loss of ethyl group [M-29]⁺ |
| 118 | Indoline fragment |
| 105 | Ethylphenyl fragment |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation, which excites molecular vibrations (stretching and bending). For this compound, key absorption bands would include: researchgate.netanalyzetest.comresearchgate.netyoutube.com
N-H Stretch: A characteristic peak for the secondary amine in the indoline ring, typically appearing in the range of 3300-3500 cm⁻¹. analyzetest.com
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic rings.
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ correspond to the C-H bonds of the ethyl group and the C3 methylene (B1212753) group of the indoline ring.
C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic carbon-carbon double bonds.
C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the aromatic amine appears in the 1250-1335 cm⁻¹ region. analyzetest.com
Oxalate C=O and O-H Stretches: The presence of the oxalate counter-ion would introduce strong, broad absorptions for the carboxyl C=O groups (around 1700 cm⁻¹) and the O-H groups.
Illustrative IR Absorption Bands for this compound (Note: This table is for illustrative purposes.)
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3400 | N-H Stretch | Secondary Amine (Indoline) |
| ~3050 | C-H Stretch | Aromatic |
| ~2960, ~2870 | C-H Stretch | Aliphatic (Ethyl, -CH₂) |
| ~1720, ~1680 | C=O Stretch | Carboxylic Acid (Oxalate) |
| ~1610, ~1490 | C=C Stretch | Aromatic Ring |
| ~1320 | C-N Stretch | Aromatic Amine |
These spectroscopic techniques, when used in concert, provide a powerful and non-destructive means of confirming the identity and detailed structure of 2-(4-Ethylphenyl)indoline and its oxalate salt.
This article is intended for informational and educational purposes only and does not constitute medical advice or endorsement of any specific compound.
Structure Activity Relationship Sar Studies on Indoline Derivatives: Theoretical Frameworks and Analog Design Principles
Rationale for Indoline (B122111) Modification in Academic Research
The indoline moiety is a focal point in drug design due to its distinct structural and physicochemical characteristics. nih.gov The non-coplanar arrangement of its benzene (B151609) and saturated heterocyclic rings enhances water solubility and reduces lipophilicity compared to its aromatic counterpart, indole (B1671886). nih.gov This feature is advantageous for improving the pharmacokinetic profiles of drug candidates. The nitrogen atom in the indoline ring can act as both a hydrogen bond donor and acceptor, while the benzene ring can engage in hydrophobic interactions with protein residues, providing multiple points for molecular recognition at biological targets. nih.gov
Academic research has extensively explored the modification of the indoline scaffold to develop new therapeutic agents. For instance, indoline-related alkaloids have shown promise as anticancer agents with low toxicity and as inhibitors of cholesterol ester protein (CETP), highlighting their potential in treating cancer and cardiovascular diseases. nih.gov The adaptability of the indoline structure allows for its incorporation into various molecular frameworks, either in a fused or bonded manner, often leading to the generation of new compounds with potent pharmacological properties. nih.gov
Strategic Modification of the Phenyl Substituent at the 2-Position
The substituent at the 2-position of the indoline ring plays a crucial role in determining the biological activity of its derivatives. The 2-phenylindole (B188600) scaffold, a close analog, is considered a promising forerunner in drug development due to its ability to bind to multiple receptors with high affinity. nih.gov
Impact of Substituents on Electronic and Steric Properties
The electronic and steric properties of substituents on the 2-phenyl ring significantly influence the molecule's interaction with its biological target. Electron-donating or electron-withdrawing groups on the phenyl ring can alter the electron density of the entire molecule, affecting its binding affinity and reactivity. rsc.orgnih.gov For instance, in a study of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives, halogen substitutions on the benzene ring were found to enhance binding affinity to human serum albumin through hydrophobic interactions and van der Waals forces. researchgate.net The position of the substituent (ortho, meta, or para) is also critical, as it can induce steric hindrance or facilitate specific interactions, such as hydrogen bonding, which can dramatically alter the compound's activity. nih.gov
Exploration of Aryl and Heteroaryl Variations
Replacing the phenyl ring at the 2-position with other aryl or heteroaryl systems is a common strategy to explore new chemical space and optimize biological activity. researchgate.net Heteroaryl rings, in particular, can introduce additional hydrogen bond donors or acceptors, alter the molecule's polarity, and improve its pharmacokinetic properties. The use of palladium-catalyzed cross-coupling reactions has facilitated the synthesis of a wide variety of 2-aryl and 2-heteroaryl indoline derivatives, enabling extensive SAR studies. researchgate.net For example, 2-alkylsulfanyl-4(5)-aryl-5(4)-heteroarylimidazoles have been identified as a significant class of ATP-competitive protein kinase inhibitors, demonstrating the potential of heteroaryl substitution. nih.gov
Influence of the Oxalate (B1200264) Counterion on Derivative Properties
The choice of a counterion is a critical step in drug development, as it can significantly impact the physicochemical properties of the final salt form, including solubility, stability, and bioavailability. nih.govresearchgate.net Oxalate is a dianion that can form ion pairs with cationic drug molecules. rsc.orgbohrium.com
The formation of an oxalate salt can influence the solubility of a compound. While general trends can be observed, the relationship is not always straightforward. For instance, in a study of carboxylic acid drugs, increasing the alkyl chain length of amine counterions led to a decrease in the solubility of the resulting salts. nih.gov The nature of the hydrogen bonding between the drug molecule and the counterion plays a major role in the solubility of the salt. nih.gov
Furthermore, the counterion can affect the solid-state properties of the drug. The interaction between the cation and the oxalate anion can influence the crystal lattice energy and the glass transition temperature of amorphous forms, which in turn affects the stability and dissolution rate of the drug product. nih.gov Two-dimensional infrared spectroscopy studies have shown that oxalate can form different types of ion pairs in aqueous solutions, including contact ion pairs where the carboxylate groups are shielded from the solvent, which can slow down vibrational frequency relaxation. rsc.orgbohrium.com
Indoline Ring System Modifications: Saturation and Aromatization Effects
Modifications to the indoline ring system itself, specifically through saturation or aromatization, can have profound effects on the molecule's biological activity. The saturation of the 2-3 bond in the indole ring to form indoline alters the geometry from planar to a more three-dimensional structure. nih.gov This change can lead to better interactions with the binding sites of proteins.
Conversely, dearomatization of fused arenes like indoles is a challenging but strategic approach to create complex polycyclic frameworks. researchgate.net Recent advances in photoredox catalysis have enabled the dearomative functionalization of indoles to produce a variety of 2-acylindoline derivatives. researchgate.net Furthermore, visible-light-induced intramolecular [2+2] cycloaddition of indoles has been used to construct semi-saturated alkaloid analogues. acs.org These modifications highlight the versatility of the indoline core in generating structurally diverse molecules with potential therapeutic applications.
Pharmacophore Modeling and Ligand-Based Design for Indoline Scaffolds
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.govyoutube.com This approach is particularly valuable when the three-dimensional structure of the target protein is unknown (ligand-based design). youtube.com
For indoline scaffolds, pharmacophore models can be generated based on a series of active and inactive compounds to define the key features necessary for biological activity. nih.gov These models can then be used as a query to search large compound libraries for new potential hits with diverse chemical structures but similar pharmacophoric features. youtube.com Quantitative structure-activity relationship (QSAR) studies can complement pharmacophore models by correlating the physicochemical properties of the compounds with their biological activity, providing further insights for the design of more potent and selective indoline-based drugs. researchgate.net
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) for Indoline Derivatives
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a computational framework to correlate the chemical structure of compounds with their biological activities. For indoline derivatives, a scaffold of significant pharmacological interest, these methodologies have been instrumental in deciphering the complex interplay between molecular features and therapeutic effects, thereby guiding the rational design of more potent and selective analogs.
QSAR models are mathematical equations that relate variations in the physicochemical properties of a series of molecules to their biological activities. The fundamental principle is that the structural modifications of a lead compound, such as 2-(4-Ethylphenyl)indoline oxalate, will lead to predictable changes in its activity. These computational techniques can significantly reduce the time and cost associated with the synthesis and testing of new chemical entities. nih.govslideshare.net
Methodological Approaches in Indoline QSAR:
Several QSAR methodologies have been applied to the study of indoline and its related indole derivatives, ranging from two-dimensional (2D) to three-dimensional (3D) approaches.
2D-QSAR: This approach utilizes descriptors calculated from the 2D representation of molecules, such as topological indices, connectivity indices, and physicochemical properties (e.g., logP, molar refractivity). For instance, a 2D-QSAR study on indolylpyrimidine derivatives identified a good correlation between antibacterial activity and certain molecular descriptors, yielding a model with a correlation coefficient (r²) of 0.8360. researchgate.net Similarly, studies on other indole derivatives have successfully used 2D descriptors to model anticancer and antimicrobial activities. researchgate.netjmaterenvironsci.com
3D-QSAR: These methods consider the three-dimensional structure of the molecules and their interaction fields. The most common 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). slideshare.net
CoMFA calculates steric and electrostatic fields around a set of aligned molecules to derive a QSAR model. A CoMFA study on 2-phenylindole derivatives as tubulin inhibitors produced a robust model with a high correlation coefficient (R² = 0.910) and good predictive ability (q² = 0.705). nih.gov
CoMSIA extends the CoMFA concept by including additional descriptor fields like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor, often providing a more detailed understanding of the SAR. For a series of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives, both CoMFA and CoMSIA models yielded high predictive power, with external validation (R²_test) values of 0.96. nih.gov
These models are statistically validated to ensure their robustness and predictive power. Common statistical parameters include the squared correlation coefficient (R²), the leave-one-out cross-validated correlation coefficient (q² or Q²), and the external validation coefficient (R²_pred or R²_test). nih.govresearchgate.netnih.gov
Key Research Findings from QSAR Studies:
QSAR studies on various indoline and indole derivatives have illuminated critical structural features that govern their biological activity.
Substituents on the Phenyl Ring: In the case of 2-phenylindole and related structures, the nature and position of substituents on the phenyl group are crucial. For example, in a series of anticancer 2-phenylindoles, QSAR models indicated that substituents with higher electronegativity at the R1 position were favorable for activity. nih.gov The presence of bulky groups can also influence activity, as shown in studies on pyrimidine (B1678525) derivatives. researchgate.net For a compound like this compound, the ethyl group at the para position of the phenyl ring is a key structural determinant that would be a primary focus in any QSAR analysis.
Substituents on the Indoline/Indole Nucleus: Modifications to the core heterocyclic structure significantly impact activity. For instance, the substitution pattern on the indole nitrogen and other positions of the ring system has been shown to modulate anticancer and antimicrobial effects. researchgate.netnih.gov
Steric and Electrostatic Fields: 3D-QSAR contour maps provide a visual representation of where steric bulk or specific electronic properties are favored or disfavored for optimal biological activity. CoMFA and CoMSIA studies consistently highlight the importance of the shape and electronic distribution of the molecule for its interaction with biological targets. nih.govnih.gov For example, contour maps for certain anticancer indole derivatives indicated that electropositive groups at one position and electronegative groups at others enhance biological activity. nih.gov
Data from QSAR Studies on Indole/Indoline Derivatives
The following tables summarize findings from representative QSAR studies, illustrating the correlation between structure and various biological activities.
| Derivative Class | Biological Activity | QSAR Method | Key Statistical Parameters | Source |
|---|---|---|---|---|
| 2-Phenylindoles | Anticancer (Tubulin Inhibition) | CoMFA | q² = 0.705, R² = 0.910, R²_pred = 0.688 | nih.gov |
| 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines | Anticancer (PIM2 Inhibition) | CoMFA/CoMSIA | Q² = 0.68 (CoMFA), 0.62 (CoMSIA); R²_test = 0.96 | nih.gov |
| Indolylpyrimidines | Antibacterial | 2D-QSAR (MLR) | r² = 0.8360 | researchgate.net |
| Thiosemicarbazone-indoles | Anticancer (Prostate) | 2D-QSAR (GFA) | R² = 0.972, R²_adj = 0.964 | nih.gov |
| Indolin-2-one derivatives | Anticancer (VEGFR-2 Inhibition) | 3D-QSAR | Data not fully available in abstract | researchgate.net |
| Compound/Derivative Class | Target/Cell Line | Activity (IC₅₀) | Source |
|---|---|---|---|
| Indole Derivatives | A498 (Kidney Cancer) | Range of activities used for model building | researchgate.net |
| Thiosemicarbazone-indole Derivatives | PC3 (Prostate Cancer) | Range of activities used for model building | nih.gov |
| Indole Derivative 8 | Acetylcholinesterase | 7.31 µM | nih.gov |
| Indole Derivative 12 | Acetylcholinesterase | 6.11 µM | nih.gov |
| Indole Derivative 9 | S. aureus (antibacterial) | Zone of Inhibition: ~21 mm | nih.gov |
Analog Design Principles Based on QSAR Insights:
The collective findings from chemoinformatics and QSAR studies on indoline scaffolds provide a roadmap for designing novel analogs, such as derivatives of this compound, with potentially enhanced activity.
Systematic Modification of Substituents: Based on QSAR models, the ethyl group on the phenyl ring of 2-(4-Ethylphenyl)indoline could be replaced with other alkyl groups of varying lengths or with electron-donating or electron-withdrawing groups to probe the steric and electronic requirements for optimal activity. nih.gov
Exploration of the Indoline Core: The indoline nitrogen (N-H) is a common site for substitution. Introducing different functional groups at this position can significantly alter the molecule's properties and biological activity. QSAR studies can predict which substitutions are most likely to be beneficial.
Use of Contour Maps for Guided Synthesis: The 3D contour maps from CoMFA and CoMSIA analyses serve as a visual guide for analog design. nih.govnih.gov For instance, if a map shows a sterically favored region, larger substituents can be introduced at that position. Conversely, if an electrostatically negative-favored region is identified, groups with high electron density should be placed there.
Scaffold Hopping and Bioisosteric Replacement: Chemoinformatic tools can suggest replacing the indoline core or key functional groups with other chemical moieties (bioisosteres) that retain or improve the desired biological activity while potentially improving other properties like metabolic stability.
Computational Chemistry Approaches in Indoline Derivative Research
Molecular Docking and Simulation Studies for Indoline (B122111) Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. In the context of 2-(4-Ethylphenyl)indoline oxalate (B1200264), docking studies are instrumental in elucidating its binding mode and affinity with various protein targets. These studies are foundational for understanding its potential pharmacological activity. The process involves generating a three-dimensional structure of the ligand, in this case, the 2-(4-ethylphenyl)indoline cation, and docking it into the active site of a target receptor. The oxalate counter-ion is typically not included in the docking simulation itself, as the focus is on the interaction of the active moiety with the biological target.
Molecular dynamics (MD) simulations further refine the understanding of these interactions by simulating the movement of atoms and molecules over time. nih.gov This provides a dynamic view of the ligand-receptor complex, assessing its stability and the conformational changes that may occur upon binding. nih.gov For instance, MD simulations can reveal the role of specific amino acid residues in stabilizing the ligand within the binding pocket through various non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. tandfonline.com
Table 1: Illustrative Molecular Docking Scores of 2-(4-Ethylphenyl)indoline against Various Receptors
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Biological Activity |
| Monoamine Oxidase B (MAO-B) | -8.5 | Tyr398, Tyr435, Ile199 | Neuroprotective |
| Acetylcholinesterase (AChE) | -9.2 | Trp84, Tyr334, Phe330 | Cognitive Enhancement |
| Serotonin Transporter (SERT) | -7.8 | Phe341, Asp98, Tyr95 | Antidepressant |
| Dopamine Transporter (DAT) | -8.1 | Asp79, Ser149, Phe326 | Stimulant |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual docking scores would be determined through specific computational studies.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of 2-(4-Ethylphenyl)indoline oxalate. aimspress.com These calculations provide valuable information on molecular properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.
The molecular electrostatic potential (MEP) map is another important output of quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. This information is crucial for predicting how the molecule will interact with biological targets and for understanding its metabolic fate. For 2-(4-Ethylphenyl)indoline, the nitrogen atom of the indoline ring and the electron-rich phenyl rings are expected to be key sites for interaction.
Table 2: Predicted Electronic Properties of 2-(4-Ethylphenyl)indoline (Cation)
| Property | Value (Hypothetical) | Significance |
| Energy of HOMO | -5.8 eV | Indicates electron-donating ability |
| Energy of LUMO | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.1 D | Influences solubility and intermolecular interactions |
| Polarizability | 35.6 ų | Affects non-covalent interactions |
Note: The data in this table is hypothetical and for illustrative purposes. Specific values would be obtained from detailed quantum chemical calculations.
Conformational Analysis of this compound and its Derivatives
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the flexibility of the indoline ring and the rotational freedom of the 4-ethylphenyl group give rise to various conformers. Identifying the lowest energy (most stable) conformer is essential, as this is often the bioactive conformation that binds to a receptor.
Computational methods such as molecular mechanics and quantum chemical calculations are used to perform conformational searches and determine the relative energies of different conformers. The potential energy surface can be scanned by systematically rotating the dihedral angles connecting the indoline and phenyl rings, as well as the ethyl group. This analysis helps to understand the molecule's shape, flexibility, and the energetic barriers between different conformations.
Table 3: Relative Energies of Key Conformers of 2-(4-Ethylphenyl)indoline
| Conformer | Dihedral Angle (Indoline-Phenyl) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| 1 (Global Minimum) | 45° | 0.00 | 75 |
| 2 | -45° | 0.05 | 20 |
| 3 | 90° | 1.20 | 4 |
| 4 | 0° | 2.50 | 1 |
Note: The data presented here is hypothetical and for illustrative purposes. Actual values would be derived from specific conformational analysis studies.
Predictive Modeling for Synthetic Route Optimization
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, can be applied to optimize the synthesis of this compound and its derivatives. nih.gov QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or a particular property. jocpr.com By developing a QSAR model for a set of indoline derivatives, it is possible to predict the activity of new, unsynthesized compounds. tandfonline.com
These models can guide the selection of substituents on the indoline or phenyl rings to enhance a desired property, such as binding affinity or metabolic stability. For synthetic route optimization, computational models can predict reaction outcomes, yields, and the likelihood of side-product formation under different reaction conditions. This in silico approach allows chemists to prioritize synthetic routes that are most likely to be successful, saving time and resources.
Table 4: Hypothetical QSAR Model for a Series of 2-Phenylindoline Derivatives
| Descriptor | Coefficient | Contribution to Activity |
| ClogP (lipophilicity) | +0.45 | Positive |
| Molecular Weight | -0.12 | Negative |
| Dipole Moment | +0.28 | Positive |
| Number of Hydrogen Bond Donors | -0.60 | Negative |
| Model Statistics | ||
| R² (Goodness of fit) | 0.85 | |
| Q² (Predictive ability) | 0.72 |
Note: This table represents a hypothetical QSAR model for illustrative purposes. The development of a robust QSAR model requires a substantial dataset of compounds with experimentally determined activities.
Future Directions and Emerging Research Avenues for Indoline Oxalate Derivatives
Novel Synthetic Methodologies for Complex Indoline (B122111) Structures
The synthesis of structurally complex and functionally diverse indoline derivatives remains a significant focus for organic chemists. nih.gov Recent advancements have moved beyond traditional methods, embracing catalytic and enantioselective approaches to construct these valuable molecular architectures with high precision and efficiency.
One promising direction lies in the realm of asymmetric catalysis . Researchers have successfully developed Brønsted acid-catalyzed transfer hydrogenations of 3H-indoles, providing a metal-free pathway to optically active indolines with excellent enantioselectivities. organic-chemistry.orgnih.govacs.org This method, utilizing Hantzsch dihydropyridine (B1217469) as a hydrogen source, has proven effective for a variety of 2-aryl-substituted 3H-indoles and shows promise for 2-alkyl-substituted counterparts. organic-chemistry.orgacs.org Similarly, organocatalytic intramolecular Michael additions have been employed to generate chiral 2,3-disubstituted indolines with high yields and enantioselectivities. rsc.org These methods offer a powerful alternative to traditional transition metal-catalyzed hydrogenations, which often require high pressures and can be limited to producing only cis-2,3-disubstituted products. rsc.org
Transition metal catalysis continues to evolve, offering new avenues for indoline synthesis. rsc.orgmdpi.com Palladium-catalyzed processes, for instance, have been utilized in one-pot procedures involving intramolecular condensation, deprotection, and asymmetric hydrogenation to yield optically active indolines. rsc.org Iron and copper-catalyzed one-pot, two-step intramolecular aryl C-N bond formation has also emerged as a simple and effective method for preparing a range of indoline scaffolds. nih.govacs.org Furthermore, explorations into visible-light-driven [4+1]-annulation strategies between alkyl aryl tertiary amines and diazoesters present a novel, metal-free approach to functionalized indolines. chemrxiv.org
The development of methods for constructing polycyclic and spirocyclic indoline structures is another active area of research. sci-hub.sesci-hub.ru Gold-catalyzed [2+2] cycloadditions and palladium-catalyzed Heck cyclizations followed by intramolecular C-H functionalization are enabling the synthesis of these intricate architectures. sci-hub.ru The exploration of indolidene chemistry, involving transient electrophilic intermediates, is also opening new doors for the creation of complex indole (B1671886) and indoline alkaloids. acs.orgacs.org
These innovative synthetic strategies are paving the way for the creation of a vast library of previously inaccessible indoline derivatives, each with the potential for unique biological activities and applications.
Advanced Applications of Indoline Derivatives in Chemical Biology
The indoline scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in natural products and synthetic compounds with significant biological activity. researchgate.netekb.egresearchgate.net The non-coplanar nature of the indoline ring system can enhance water solubility and modulate lipophilicity, making these derivatives attractive candidates for drug discovery. nih.gov
Indoline derivatives are being extensively investigated for a wide range of therapeutic applications, including:
Anticancer Agents: The indoline core is a key component in the design of antitumor compounds that act through diverse mechanisms. researchgate.netresearchgate.nettandfonline.com These include the inhibition of tubulin polymerization, targeting protein kinases, and acting as histone deacetylase (HDAC) inhibitors. mdpi.com The versatility of the indoline scaffold allows for the development of multi-targeting anticancer agents and Proteolysis Targeting Chimeras (PROTACs). researchgate.net
Antibacterial and Anti-inflammatory Agents: Researchers are exploring indoline derivatives for their potential to combat bacterial infections and treat chronic inflammatory conditions. researchgate.netacs.orgnih.gov Some derivatives have shown potent antioxidant and anti-inflammatory activities at very low concentrations. acs.orgnih.gov
Cardiovascular and Neurological Applications: Indoline-based compounds have been designed as selective α1A-adrenoceptor antagonists for treating conditions like benign prostatic hyperplasia. acs.org Their potential in addressing neurological disorders is also an active area of research. numberanalytics.com
The ability to synthesize a diverse array of indoline derivatives through modern synthetic methods is crucial for expanding their role in chemical biology. researchgate.net By systematically modifying the substituents on the indoline core, medicinal chemists can fine-tune the pharmacological properties of these molecules to enhance their potency, selectivity, and drug-like characteristics. researchgate.netnih.gov
Development of Indoline-Based Probes and Tools for Chemical Research
Beyond their therapeutic potential, indoline derivatives are emerging as valuable tools for chemical research, particularly in the development of fluorescent probes for bioimaging. nih.gov The inherent fluorescence of some indole and indoline derivatives, coupled with the ability to modify their photophysical properties through chemical synthesis, makes them ideal candidates for sensing and imaging biological processes. nih.gov
Recent research has focused on creating indoline-based probes with specific functionalities:
RNA-Selective Probes: Indole-based cyanine (B1664457) dyes have been developed as highly selective fluorescent probes for imaging RNA in the nucleolus of living cells. nih.govacs.orgacs.org The subcellular targeting properties of these probes can be tuned by altering the functional groups on the indole moiety. nih.govacs.org Some of these probes exhibit a significant increase in fluorescence brightness upon binding to RNA, making them powerful tools for studying RNA distribution and dynamics. nih.govacs.org
pH Sensors: Indole derivatives have been designed as ratiometric fluorescent pH probes for detecting pH changes in living cells. rsc.org These probes can exhibit different fluorescence emissions at different pH levels, allowing for the visualization of pH gradients within cellular compartments. rsc.org
Probes for Specific Analytes: Researchers have developed indoline-based fluorescent probes for the detection of specific molecules, such as sulfite, in biological systems. rsc.org These "turn-on" probes show a significant increase in fluorescence upon reacting with their target analyte, enabling sensitive and selective detection. rsc.org
The development of these molecular tools is crucial for advancing our understanding of complex biological systems. By providing the means to visualize and quantify specific molecules and events within living cells, indoline-based probes are empowering researchers to unravel the intricate mechanisms of life.
Challenges and Opportunities in Indoline Derivative Research
The field of indoline derivative research, while ripe with opportunity, also faces several challenges. A primary hurdle in synthetic chemistry is the development of highly regio- and stereoselective methods for the construction of complex, multi-substituted indolines. rsc.orgrsc.org While significant progress has been made in asymmetric catalysis, the ability to control the precise three-dimensional arrangement of atoms in these molecules remains a key objective. rsc.orgnumberanalytics.com The synthesis of dimeric indole alkaloids, which often involves the coupling of two highly functionalized and sterically hindered units, presents another significant synthetic challenge. jst.go.jp
Despite these challenges, the future of indoline derivative research is bright. The continued development of novel synthetic methodologies will undoubtedly lead to the discovery of new indoline-based compounds with enhanced biological activities. researchgate.netmdpi.com The versatility of the indoline scaffold offers immense opportunities for the design of new drugs targeting a wide range of diseases, from cancer to infectious and neurodegenerative disorders. mdpi.comnumberanalytics.comnih.gov
Furthermore, the exploration of indoline chemistry for applications in materials science and agrochemicals is an emerging area with significant potential. numberanalytics.com The unique photophysical properties of some indoline derivatives could be harnessed for the development of new organic light-emitting diodes (OLEDs) or other advanced materials.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
